molecular formula C11H16N2O4 B13382530 5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol

5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol

Cat. No.: B13382530
M. Wt: 240.26 g/mol
InChI Key: UJFBUGYDKFCOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol is a chemical compound with the molecular formula C11H16N2O4 It is characterized by the presence of a phenylhydrazine group attached to a pentane backbone with four hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol typically involves the reaction of phenylhydrazine with a suitable pentane derivative. One common method is the condensation reaction between phenylhydrazine and pentane-1,2,3,4-tetrol under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phenylhydrazine group can be reduced to form aniline derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of pentane-1,2,3,4-tetrone.

    Reduction: Formation of 5-(phenylamino)pentane-1,2,3,4-tetrol.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol involves its interaction with various molecular targets. The phenylhydrazine group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol: Similar structure but with an additional phenylhydrazine group.

    D-Arabinose phenylhydrazone: Similar backbone but different functional groups.

Uniqueness

5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and the presence of a single phenylhydrazine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2

InChI Key

UJFBUGYDKFCOBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.